PAR-4 Agonist Peptide, amide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

AY-NH2 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for AY-NH2 are not widely documented, the general approach would involve large-scale SPPS. This method allows for the efficient and high-yield production of peptides, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

AY-NH2 primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature .

Common Reagents and Conditions

Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the peptide bonds.

Major Products

The major products formed from the reactions involving AY-NH2 are typically the peptide itself or its hydrolyzed fragments .

Scientific Research Applications

Cancer Research

Tumor Suppression in Esophageal Squamous Cell Carcinoma (ESCC)

PAR-4 agonist peptide has demonstrated potential as a tumor suppressor in ESCC by:

- Inhibiting DNA Methyltransferase 1 (DNMT1) : This leads to increased expression of the tumor suppressor gene p16.

- Modulating Histone Deacetylase 2 (HDAC2) : The peptide's action reduces HDAC2 levels, which is associated with tumorigenesis .

Table 1: Effects of PAR-4 Agonist Peptide on ESCC

Inflammation Modulation

Impact on Macrophage Activity

In murine models, PAR-4 agonist peptide has been shown to:

- Inhibit Phagocytosis : This results in altered immune responses.

- Enhance Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production : These changes modulate the expression of inflammatory factors and affect NF-κB transcriptional activity .

Table 2: Inflammatory Response Modulation by PAR-4 Agonist Peptide

Pain Management

Bladder Hypersensitivity

The PAR-4 agonist peptide has been investigated for its role in inducing bladder hypersensitivity:

- Sustained Bladder Pain : In a mouse model, the peptide induced persistent bladder pain through mechanisms involving high mobility group box 1 (HMGB1) signaling pathways .

Table 3: Bladder Pain Induction by PAR-4 Agonist Peptide

Coagulation Studies

Thrombin Generation Enhancement

In vitro studies have shown that:

- Accelerated Thrombin Generation : The PAR-4 agonist peptide significantly shortens the time to reach half-peak thrombin levels during tissue factor-induced coagulation .

Table 4: Coagulation Effects of PAR-4 Agonist Peptide

Mechanism of Action

AY-NH2 exerts its effects by selectively binding to and activating the protease-activated receptor 4 (PAR4). This activation leads to the stimulation of G-proteins, which in turn activate downstream signaling pathways such as Rho and Ras activation and calcium signaling. These pathways are crucial for mediating cellular responses such as platelet aggregation and inflammation .

Comparison with Similar Compounds

Similar Compounds

GYPGKF-NH2: Another peptide agonist of PAR4, but with lower activity compared to AY-NH2.

GF-NH2: A peptide with similar structure but different activity profile.

Uniqueness

AY-NH2 is unique due to its high selectivity and potency as a PAR4 agonist. It has a higher activity compared to other similar peptides, making it a valuable tool in research focused on PAR4-mediated processes .

Biological Activity

Introduction

Protease-activated receptor 4 (PAR4) is a member of the PAR family of G-protein-coupled receptors (GPCRs) and plays a significant role in various physiological processes, particularly in platelet activation and inflammation. The PAR-4 agonist peptide, amide (AY-NH2), has emerged as a potent activator of this receptor, showing promise in therapeutic applications related to cardiovascular diseases and pain modulation. This article reviews the biological activity of AY-NH2, highlighting its pharmacological properties, signaling pathways, and potential clinical implications.

AY-NH2 is a synthetic peptide derived from the tethered ligand sequence of PAR4. It exhibits a higher potency compared to other PAR4 agonists like GYPGKF, with an EC50 value of approximately 11 µM . The activation of PAR4 by AY-NH2 leads to several downstream effects, including:

- Platelet Aggregation : AY-NH2 induces aggregation in platelets through G-protein signaling pathways, specifically activating G proteins such as Gq and Gi .

- Calcium Mobilization : The peptide triggers calcium signaling which is crucial for various cellular responses associated with platelet function .

- Inflammatory Response : AY-NH2 has been shown to enhance TNF-α expression in rat cortical neurons, indicating its role in mediating inflammatory responses .

Comparative Potency

The following table summarizes the comparative potency of different PAR4 agonists:

| Agonist Peptide | EC50 (µM) | Biological Activity |

|---|---|---|

| AY-NH2 | 11 | High platelet aggregation |

| AYPGKF | 50-1000 | Moderate platelet aggregation |

| GYPGQV | >1000 | Low activity |

| A-Phe(4-F)-PGWLVKNG | 3.4 | Enhanced platelet aggregation |

In Vitro Studies

- Platelet Function Assays : AY-NH2 demonstrated significant agonist activity in platelet-rich plasma assays. It was found to induce aggregation at lower concentrations than other peptides, making it a valuable tool for studying PAR4 function .

- Calcium Signaling : Research indicated that AY-NH2 could modulate calcium signals in dorsal root ganglion (DRG) neurons. It reduced calcium influx in response to KCl, suggesting a potential analgesic effect through inhibition of nociceptive signals .

In Vivo Studies

- Pain Modulation : In animal models, intraplantar injection of AY-NH2 significantly increased nociceptive thresholds and reduced inflammatory hyperalgesia and allodynia. For instance, withdrawal latencies improved from 45 minutes to 120 minutes post-injection .

- Inflammation Models : In a rat paw edema model, AY-NH2 was effective in demonstrating an anti-inflammatory role through non-neurogenic mechanisms, indicating its potential therapeutic applications in inflammatory conditions .

Case Studies

Recent clinical studies have explored the use of PAR4 agonists as therapeutic agents for conditions such as coronary artery disease and thromboembolic disorders. The following case study illustrates the clinical relevance:

Q & A

Basic Research Questions

Q. What experimental controls are critical for validating PAR-4 Agonist Peptide specificity in receptor activation studies?

- Methodology : Use PAR-4 knockout cell lines or selective PAR-4 antagonists (e.g., PAR-4 (1-6) TFA) to confirm that observed effects are receptor-specific. Include PAR-1 and PAR-2 agonists (e.g., TRAP-6 for PAR-1) to rule off-target activation. Measure downstream markers like p16 upregulation (PAR-4 activation in ESCC) or MAPK/NF-κB pathway modulation .

- Data Validation : Cross-validate with Western blotting for DNMT1/HDAC2 suppression (linked to PAR-4 tumor suppression) or ELISA for inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .

Q. How to optimize PAR-4 Agonist Peptide concentrations for in vitro vs. in vivo models?

- In Vitro : Start with 10–100 μM in DMSO (solubility: 250 mg/mL) and titrate based on cell viability assays (e.g., MTT). For immune cells (e.g., murine macrophages), monitor NO/ROS production as functional readouts .

- In Vivo : In SCID mice, 0.5–2 mg/kg via intraperitoneal injection induced sustained bladder hypersensitivity and CRD responses. Use EMG to quantify abdominal muscle activity as a biomarker .

Q. What are the structural determinants of PAR-4 Agonist Peptide selectivity over PAR-1/PAR-2?

- The hexapeptide sequence AYPGKF-NH₂ (single-letter code) mimics the tethered ligand exposed after PAR-4 proteolytic cleavage. The C-terminal amidation and Tyr/Pro residues are critical for PAR-4 binding, while absence of PAR-1/PAR-2-active motifs (e.g., SFLLRN for PAR-1) ensures specificity .

- Structural analogs lacking the amide group show reduced potency, confirming the necessity of post-translational modifications .

Advanced Research Questions

Q. How to resolve contradictory data on PAR-4 Agonist Peptide’s dual roles in inflammation (pro- vs. anti-inflammatory)?

- Context-Dependent Analysis : In macrophages, PAR-4 activation enhances NO/ROS (pro-inflammatory) but suppresses phagocytosis and NF-κB (anti-inflammatory). Use cell-type-specific models:

- Pro-inflammatory: Measure IL-1β/IL-6 in LPS-primed macrophages.

- Anti-inflammatory: Assess mast cell degranulation and histamine release in bladder hypersensitivity models .

Q. What mechanisms underlie PAR-4 Agonist Peptide’s tumor-suppressive effects in esophageal squamous cell carcinoma (ESCC)?

- Epigenetic Modulation : PAR-4 activation downregulates DNMT1/HDAC2, leading to p16 promoter demethylation and re-expression. Validate via ChIP-seq for histone acetylation at p16 loci and bisulfite sequencing for methylation status .

- In Vivo Models : Use orthotopic ESCC xenografts in immunocompromised mice. Monitor tumor growth inhibition and correlate with p16 immunohistochemistry .

Q. How to address discrepancies in reported molecular weights (794.82 vs. 680.79 Da) for PAR-4 Agonist Peptide variants?

- Source-Specific Variants : The TFA salt form (CAS 1228078-65-6) has a molecular weight of 794.82 Da (C36H49F3N8O9), while the freebase (CAS 352017-71-1) is 680.79 Da (C34H48N8O7). Always verify CAS numbers and salt forms in vendor specifications .

- Analytical Validation : Use MALDI-TOF MS to confirm peptide mass and HPLC for purity (>98%). Discrepancies may arise from trifluoroacetate counterions or incomplete desalting .

Q. What strategies enhance PAR-4 Agonist Peptide stability in longitudinal in vivo studies?

- Formulation : Prepare fresh solutions in sterile H2O (125.81 mM) or DMSO, avoiding freeze-thaw cycles. For chronic models, use osmotic pumps for sustained delivery .

- Metabolic Stability : Incorporate D-amino acids or PEGylation to reduce protease degradation. Compare plasma half-life of modified vs. native peptides via LC-MS/MS .

Q. Methodological Best Practices

- Signal Pathway Analysis : Combine PAR-4 Agonist Peptide with inhibitors of downstream effectors (e.g., MAPK inhibitors U0126 or SB203580) to dissect pathway contributions .

- Contradictory Data Resolution : Replicate experiments across multiple cell lines (e.g., HEK293-PAR4 vs. primary macrophages) and species (human vs. murine PAR-4 isoforms) to identify model-specific biases .

Properties

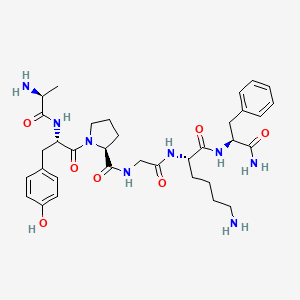

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOHIALRKLBRD-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.